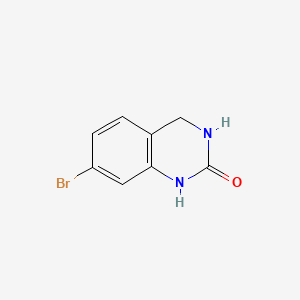

7-bromo-3,4-dihydroquinazolin-2(1H)-one

Descripción general

Descripción

7-bromo-3,4-dihydroquinazolin-2(1H)-one is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-3,4-dihydroquinazolin-2(1H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzamide with bromoacetyl bromide under basic conditions to form the desired quinazolinone structure.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially forming quinazoline derivatives.

Reduction: Reduction reactions might lead to the formation of dihydroquinazolinone derivatives.

Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic reagents like amines or thiols under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used but could include various substituted quinazolinones and their derivatives.

Aplicaciones Científicas De Investigación

Chemistry

7-Bromo-3,4-dihydroquinazolin-2(1H)-one serves as a building block for synthesizing more complex molecules. Its structure allows for modifications that can lead to novel compounds with enhanced properties.

Biology

The compound has been studied for its biological activities , particularly:

- Antimicrobial Properties : Exhibits activity against various pathogens.

- Anticancer Properties : Demonstrates significant cytotoxicity against multiple cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colorectal cancer), and NCI-H292 (lung cancer) .

Medicine

Due to its biological activities, this compound is being explored as a potential therapeutic agent . Its mechanism of action may involve interaction with specific molecular targets such as enzymes or receptors, leading to modulation of their activity.

Anticancer Research

Recent studies have highlighted the compound's cytotoxic effects :

- In vitro studies indicate significant antiproliferative effects against cancer cell lines. For instance, IC50 values suggest that the compound exhibits enhanced activity compared to non-brominated analogs due to the bromine substituent .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 5.9 |

| HCT-116 (Colorectal) | 2.3 |

| NCI-H292 (Lung) | 5.65 |

Mechanistic Insights

Molecular docking studies have elucidated binding interactions between 7-bromo derivatives and target proteins involved in cancer proliferation pathways. These compounds may act as competitive inhibitors at critical enzymatic sites .

Pharmacokinetic Studies

Preliminary evaluations indicate favorable absorption and distribution characteristics for this compound, supporting its potential as a therapeutic agent. Further studies are needed to assess metabolism and excretion profiles .

Mecanismo De Acción

The mechanism of action of 7-bromo-3,4-dihydroquinazolin-2(1H)-one would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact pathways involved would require detailed biochemical studies.

Comparación Con Compuestos Similares

Similar Compounds

Quinazolin-2(1H)-one: The parent compound without the bromine substituent.

6-chloro-3,4-dihydroquinazolin-2(1H)-one: A similar compound with a chlorine substituent.

7-methyl-3,4-dihydroquinazolin-2(1H)-one: A similar compound with a methyl substituent.

Uniqueness

7-bromo-3,4-dihydroquinazolin-2(1H)-one is unique due to the presence of the bromine atom, which can influence its chemical reactivity and biological activity. The bromine substituent can also affect the compound’s physical properties, such as solubility and stability.

Actividad Biológica

7-Bromo-3,4-dihydroquinazolin-2(1H)-one is a heterocyclic organic compound belonging to the quinazolinone family, which is recognized for its diverse biological activities. The presence of the bromine atom in its structure significantly influences its chemical reactivity and biological properties, making it a subject of interest in medicinal chemistry and pharmacology .

Chemical Structure and Synthesis

The compound can be synthesized through various methods, commonly involving the cyclization of 2-aminobenzamide with bromoacetyl bromide under basic conditions. This synthetic route allows for the formation of the desired quinazolinone structure while optimizing yield and purity for potential therapeutic applications .

Anticancer Properties

This compound has been studied for its antiproliferative effects against various cancer cell lines. In vitro studies indicate that it exhibits significant cytotoxicity against human cancer cells, including:

- MCF-7 (breast cancer)

- HCT-116 (colorectal cancer)

- NCI-H292 (lung cancer)

The compound's mechanism of action may involve interference with cellular signaling pathways, leading to apoptosis in cancer cells. For example, in studies comparing IC50 values, 7-bromo derivatives demonstrated enhanced activity compared to non-brominated analogs, suggesting that the bromine substituent plays a crucial role in enhancing biological efficacy .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Research indicates that it can inhibit the growth of various bacterial strains, potentially serving as a lead compound for developing new antibiotics. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of specific metabolic pathways .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors within target cells, leading to modulation of their activity. This interaction can trigger downstream effects such as cell cycle arrest or apoptosis in cancer cells .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Anticancer Activity (IC50 μM) | Antimicrobial Activity | Unique Features |

|---|---|---|---|

| This compound | 5.9 - 176.5 | Moderate | Bromine enhances reactivity |

| 6-Chloro-3,4-dihydroquinazolin-2(1H)-one | 10.5 - 200 | Low | Chlorine substituent |

| 7-Methyl-3,4-dihydroquinazolin-2(1H)-one | 15 - 150 | Low | Methyl group reduces reactivity |

This table highlights how the presence of different halogen or alkyl substituents can significantly alter both the anticancer and antimicrobial activities of quinazolinones.

Case Studies and Research Findings

Recent research has focused on optimizing the biological activity of derivatives based on the quinazolinone scaffold:

- Cytotoxic Evaluation : Studies have shown that modifications at the bromine position can lead to improved cytotoxic profiles against specific cancer cell lines. For instance, compounds with additional nitro groups displayed enhanced activity due to increased lipophilicity and better cellular uptake .

- Mechanistic Insights : Molecular docking studies have been conducted to elucidate the binding interactions between 7-bromo derivatives and target proteins involved in cancer proliferation pathways. These studies suggest that these compounds may act as competitive inhibitors at critical enzymatic sites .

- Pharmacokinetic Studies : Preliminary pharmacokinetic evaluations indicate favorable absorption and distribution characteristics for this compound, supporting its potential as a therapeutic agent. Further studies are needed to assess metabolism and excretion profiles .

Propiedades

IUPAC Name |

7-bromo-3,4-dihydro-1H-quinazolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O/c9-6-2-1-5-4-10-8(12)11-7(5)3-6/h1-3H,4H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPYIKIULEAEKEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)Br)NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401278084 | |

| Record name | 7-Bromo-3,4-dihydro-2(1H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401278084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207175-68-5 | |

| Record name | 7-Bromo-3,4-dihydro-2(1H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1207175-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-3,4-dihydro-2(1H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401278084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-bromo-1,2,3,4-tetrahydroquinazolin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.